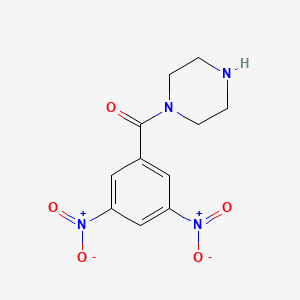

1-(3,5-Dinitrobenzoyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

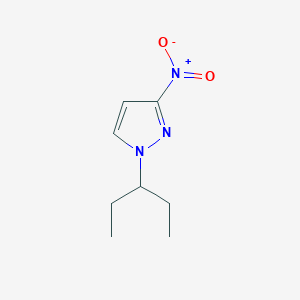

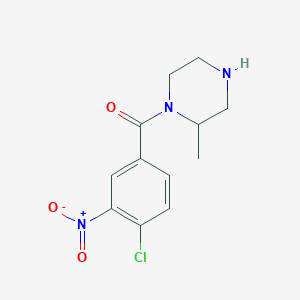

“1-(3,5-Dinitrobenzoyl)piperazine” is an organic compound that consists of a piperazine ring substituted with a 3,5-dinitrobenzoyl group . It is used for research and development purposes .

Synthesis Analysis

Piperazines are synthesized through various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecule contains a total of 33 bonds. There are 21 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 5 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amide (aromatic), 1 secondary amine (aliphatic), and 2 nitro groups (aromatic) .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The reaction between piperazine and 2,3-dichloro-1,4-naphthoquinone in the presence of acetaldehyde gives a violet-colored product .Physical And Chemical Properties Analysis

The piperazine ring in the title compound adopts a conformation that is close to an ideal chair form . The compound possesses excellent third-order nonlinear optical property when irradiated with He-Ne laser of wavelength 632.8 nm .Aplicaciones Científicas De Investigación

Piperazine Derivatives in Medicinal Chemistry

Piperazine and its derivatives are recognized for their broad spectrum of pharmacological activities. These compounds have been integral to the development of drugs addressing conditions like depression, psychosis, anxiety, and more. The metabolic pathways, particularly involving arylpiperazine derivatives, underscore the diversity of serotonin receptor effects, highlighting the importance of these compounds in therapeutic applications (Caccia, 2007).

Therapeutic Uses and Patent Insights

The versatility of the piperazine moiety has been emphasized in various therapeutic domains, including anticancer, antiviral, and anti-inflammatory treatments. A review on piperazine derivatives patented for therapeutic use sheds light on the adaptability of piperazine structures in medicinal chemistry, indicating a significant impact on drug discovery and development processes (Rathi et al., 2016).

Anti-mycobacterial Activity

A focused review on the anti-mycobacterial properties of piperazine analogues reveals their critical role in combating Mycobacterium tuberculosis, including multidrug-resistant strains. This underscores the potential of piperazine-based molecules in addressing pressing public health challenges such as tuberculosis (Girase et al., 2020).

Pharmacological Interactions

The pharmacological interactions of piperazine derivatives, particularly in the context of antidepressant-anxiolytic effects, have been explored. The involvement of serotonin systems and benzodiazepine-GABA receptors in the anxiolytic activity of antidepressants points to the significant role of piperazine derivatives in modulating these pathways (Suranyi-Cadotte et al., 1990).

Bioactive Potential

The exploration of the biological potentials of piperazines has highlighted their efficacy across a range of activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects. This review emphasizes the chemotherapeutic significance of piperazine and its derivatives, reinforcing their value in drug development (Verma & Kumar, 2017).

Mecanismo De Acción

Target of Action

1-(3,5-Dinitrobenzoyl)piperazine is primarily used as an oxidant in reactions where new carbon–carbon bonds are formed by the oxidation of preformed organocuprates . Organocuprates are typically generated from halide-substituted precursors .

Mode of Action

The compound interacts with its targets, the organocuprates, through an oxidation process . This interaction results in the formation of new carbon–carbon bonds . The compound’s mode of action is particularly advantageous in this context as the presence of the tertiary amine group allows for the facile separation of products from excess and oxidant-derived by-products .

Biochemical Pathways

The affected biochemical pathway involves the oxidation of preformed organocuprates . This process has proven useful in a range of synthetic contexts . A wide variety of oxidants have been employed in such processes, including oxygen gas, copper(II) salts, and nitroaromatic compounds such as 1,3-dinitrobenzene .

Pharmacokinetics

The compound is soluble in dichloromethane and thf , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds by the oxidation of preformed organocuprates . This process is beneficial in various synthetic contexts .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the reaction involving this compound is typically carried out at 0°C . Additionally, the compound should be stored in a dark container at room temperature, with the container kept tightly closed . Under these conditions, the reagent is bench-stable and storable for years .

Safety and Hazards

Propiedades

IUPAC Name |

(3,5-dinitrophenyl)-piperazin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O5/c16-11(13-3-1-12-2-4-13)8-5-9(14(17)18)7-10(6-8)15(19)20/h5-7,12H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPVSOJZLFUZJAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

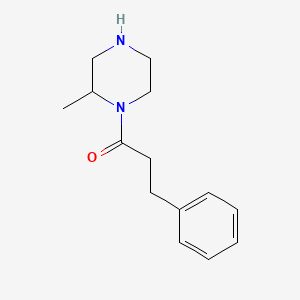

![Butyl[(2,5-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6362527.png)

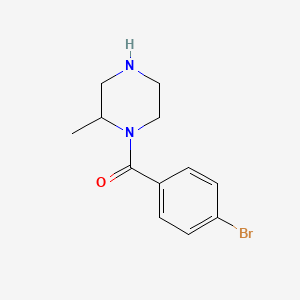

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine hydrochloride](/img/structure/B6362542.png)

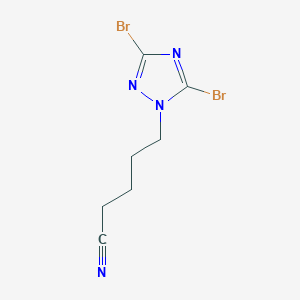

![3,5-Dibromo-1-[(2,3-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362552.png)

![4-Nitro-1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole](/img/structure/B6362572.png)

![(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride](/img/structure/B6362586.png)